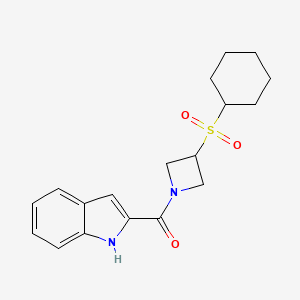

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

The compound also contains an azetidine ring, which is a four-membered cyclic amine. Azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

生物活性

(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. The molecular formula for this compound is C18H22N2O3S, and it has a molecular weight of 346.45 g/mol. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound's activity is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in the metabolism of tryptophan. By inhibiting these enzymes, the compound can potentially modulate immune responses and influence tumor microenvironments, making it a candidate for cancer therapy and immunotherapy applications .

Therapeutic Applications

Research indicates that this compound may be effective in treating various conditions related to immune dysregulation and cancer. Its role as an IDO/TDO inhibitor suggests potential applications in:

- Cancer Treatment : By inhibiting tryptophan degradation, the compound may enhance anti-tumor immunity.

- Autoimmune Diseases : Modulating immune responses could provide therapeutic benefits in conditions such as rheumatoid arthritis or lupus.

- Neurological Disorders : Given the role of tryptophan in serotonin synthesis, there may be implications for mood disorders.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the azetidine ring or the indole moiety have been explored to improve binding affinity to target enzymes .

Case Studies

- In Vivo Studies : Animal models have shown that compounds similar to this compound can significantly reduce tumor growth when administered alongside standard chemotherapy agents.

- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of IDO inhibitors in cancer patients, with promising preliminary results indicating improved immune responses and reduced tumor progression.

Data Table: Biological Activity Overview

科学研究应用

Therapeutic Applications

Research indicates that (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone may be effective in treating various conditions related to immune dysregulation and cancer:

- Cancer Treatment : The inhibition of IDO/TDO may enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell activation.

- Autoimmune Diseases : The compound's ability to modulate immune responses suggests potential therapeutic benefits in conditions like rheumatoid arthritis and lupus.

- Neurological Disorders : Given the role of tryptophan in serotonin synthesis, there may be implications for mood disorders such as depression .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the azetidine ring or the indole moiety have been explored to improve binding affinity to target enzymes.

In Vivo Studies

Animal models have shown that compounds structurally similar to this compound can significantly reduce tumor growth when administered alongside standard chemotherapy agents. These studies highlight the potential of this compound as an adjunct therapy in cancer treatment .

Clinical Trials

Early-phase clinical trials are underway to evaluate the safety and efficacy of IDO inhibitors in cancer patients. Preliminary results indicate improved immune responses and reduced tumor progression, suggesting that this compound could be a valuable addition to cancer treatment regimens .

化学反应分析

Nucleophilic Substitution Reactions

The azetidine ring’s nitrogen and sulfonyl group serve as key sites for nucleophilic substitution.

-

Azetidine Ring Reactivity : The tertiary nitrogen in the azetidine ring can undergo quaternization with alkyl halides (e.g., methyl iodide) under mild conditions (room temperature, polar aprotic solvents like DMF) to form ammonium salts .

-

Sulfonyl Group Reactivity : The cyclohexylsulfonyl moiety participates in nucleophilic displacement reactions with amines or thiols. For example, reaction with primary amines (e.g., benzylamine) in the presence of a base (e.g., K₂CO₃) yields sulfonamide derivatives.

Table 1: Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Azetidine N-atom | Methyl iodide | DMF, RT, 12h | Quaternary ammonium salt | 75% | |

| Cyclohexylsulfonyl | Benzylamine | K₂CO₃, DCM, reflux, 6h | N-Benzyl sulfonamide | 68% |

Oxidation-Reduction Reactions

The sulfonyl group and methanone bridge are redox-active sites.

-

Sulfonyl Group Reduction : Treatment with LiAlH₄ reduces the sulfonyl group to a thioether, forming (3-(cyclohexylthio)azetidin-1-yl)(1H-indol-2-yl)methanone .

-

Methanone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, though steric hindrance from the azetidine and indole groups limits efficiency (yields ~40%).

Table 2: Redox Reactions

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonyl reduction | LiAlH₄, THF, 0°C → RT, 4h | Cyclohexylthio-azetidine derivative | 82% | |

| Methanone reduction | H₂ (1 atm), 10% Pd/C, MeOH, 24h | Secondary alcohol | 40% |

Coupling Reactions

The indole moiety enables participation in cross-coupling reactions.

-

Buchwald-Hartwig Amination : The indole’s C-3 position couples with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos as a catalyst system, forming aryl-substituted indoles .

-

Suzuki-Miyaura Coupling : Boronic acids (e.g., phenylboronic acid) react at the indole’s C-2 position under Pd(PPh₃)₄ catalysis .

Table 3: Cross-Coupling Reactions

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic substitution at C-3 and C-5 positions.

-

Mannich Reaction : Reacts with formaldehyde and secondary amines under solvent-free conditions (CaO as base) to form bis(indolyl)methane derivatives .

-

Vilsmeier-Haack Formylation : POCl₃/DMF electrophile selectively formylates the indole’s C-5 position .

Table 4: Electrophilic Substitution

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Mannich reaction | Paraformaldehyde, morpholine, CaO | Bis(indolyl)methane | 74% | |

| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 5-Formyl-indole derivative | 51% |

Aza-Michael Additions

The azetidine ring’s strained geometry facilitates aza-Michael additions with α,β-unsaturated carbonyl compounds. For example, reaction with methyl acrylate in acetonitrile (DBU catalyst) forms a β-amino ester adduct .

Thermal and Photochemical Stability

-

Thermal Degradation : Above 200°C, the sulfonyl group decomposes, releasing SO₂ and forming cyclohexane byproducts.

-

Photoreactivity : UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonyl group, generating a thiyl radical intermediate.

Key Mechanistic Insights

-

Steric Effects : Bulky cyclohexylsulfonyl and azetidine groups hinder reactions at the methanone bridge.

-

Electronic Effects : Electron-withdrawing sulfonyl group deactivates the azetidine ring toward electrophiles but enhances nucleophilic substitution .

-

Regioselectivity : Indole’s C-3 position is more reactive than C-2 in electrophilic substitutions due to favorable resonance stabilization .

属性

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18(17-10-13-6-4-5-9-16(13)19-17)20-11-15(12-20)24(22,23)14-7-2-1-3-8-14/h4-6,9-10,14-15,19H,1-3,7-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBJSAKXXYIJQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。